molecular formula C8H12N4O B2949645 4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one CAS No. 2284074-52-6

4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one

Cat. No.: B2949645
CAS No.: 2284074-52-6
M. Wt: 180.211
InChI Key: FAIJMPRIXYPDFK-UHFFFAOYSA-N
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Description

4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one is a heterocyclic compound that contains both a triazole and a pyrrolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one typically involves the reaction of 1-methylpyrrolidin-2-one with a triazole derivative. One common method is the alkylation of 1-methylpyrrolidin-2-one with a halomethyl triazole under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methyl group on the pyrrolidinone ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the triazole ring.

    Reduction: Amines derived from the reduction of the triazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antifungal, and antibacterial properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile
  • 4-((1H-1,2,4-triazol-1-yl)methyl)benzoic acid
  • 1,2,4-Triazole derivatives with various substituents

Uniqueness

4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one is unique due to the presence of both a triazole and a pyrrolidinone ring, which can confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

1-methyl-4-(1,2,4-triazol-1-ylmethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-11-3-7(2-8(11)13)4-12-6-9-5-10-12/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIJMPRIXYPDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)CN2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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